
Compound of Interest

Compound Name: 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Cat. No.: B1594474

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Introduction: Elucidating the Molecular Architecture
3-(Hydroxymethyl)-1-methylpyrrolidin-2-one (CAS: 577780-05-3) is a substituted N-methylpyrrolidone derivative of significant interest in medicinal 

Molecular Structure and Spectroscopic Implications
A thorough understanding of the molecule's structure is the foundation for interpreting its spectral data. The key features of 3-(Hydroxymethyl)-1-me

Pyrrolidinone Ring: A five-membered lactam ring. The tertiary amide bond and adjacent methylene groups create a distinct NMR fingerprint. The ca

N-Methyl Group: This group (-NCH₃) provides a sharp, singlet signal in ¹H NMR, serving as an excellent internal reference point.

Hydroxymethyl Substituent: The -CH₂OH group at the C3 position introduces a primary alcohol, which is readily identified by a characteristic broad 

Below is a diagram of the molecular structure with atom numbering used for subsequent spectral assignments.

Caption: Structure of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the chemical environ

Experimental Protocol: NMR Data Acquisition
The following protocol ensures high-quality, reproducible NMR data.
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Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (via splitting patterns), and their

Assignment
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H⁵ (N-CH₂)

H⁷ (-CH₂OH)

H³ (-CH-)

H⁴ (-CH₂)

H⁹ (-OH)

¹³C NMR Spectral Data & Interpretation
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Assignment

C² (C=O)

C⁷ (-CH₂OH)

C⁵ (N-CH₂)

C³ (-CH-)

C⁶ (-NCH₃)

C⁴ (-CH₂)

Infrared (IR) Spectroscopy
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FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infra

Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

Instrument Setup: Utilize a modern FT-IR spectrometer, such as a PerkinElmer Spectrum 3, equipped with a diamond ATR accessory.[3]

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental contributio

Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Data Collection: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

IR Spectral Data & Interpretation
The IR spectrum is dominated by absorptions corresponding to the molecule's primary functional groups.

Wavenumber (cm⁻¹)

~3400 (broad)

~2950-2850

~1680

~1450

~1050

Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details inferred from its fragmenta

Experimental Protocol: Electron Ionization (EI) GC-MS
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol) is injected into a Gas Chromatograph (GC). The GC separ

Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the molecule, ejecting an electron to form a radical cation, known as t

Fragmentation: The molecular ion is energetically unstable and undergoes characteristic fragmentation to form smaller, more stable ions.

Mass Analysis: A mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detects the ions, generating the mass spectrum.

MS Data & Fragmentation Analysis
The expected molecular weight of C₆H₁₁NO₂ is 129.16 g/mol . The mass spectrum should show a molecular ion peak at m/z = 129. The fragmentation

m/z

129

98

111

70

58
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digraph "fragmentation_pathway" {

graph [fontname="Helvetica", fontsize=12, bgcolor="#FFFFFF"];

node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"];

edge [fontname="Helvetica", fontsize=10, color="#EA4335"];

M [label="[M]⁺•\nm/z = 129", fillcolor="#FBBC05", fontcolor="#202124"];

F98 [label="[M - •CH₂OH]⁺\nm/z = 98"];

F111 [label="[M - H₂O]⁺•\nm/z = 111"];

F58 [label="[C₃H₈N]⁺\nm/z = 58"];

M -> F98 [label="- •CH₂OH\n(α-cleavage)"];

M -> F111 [label="- H₂O"];

M -> F58 [label="- C₃H₃O₂\n(Ring Cleavage)"];

}

Caption: Proposed major fragmentation pathways for3-(Hydroxymethyl)-1-methylpyrrolidin-2-one in EI-MS.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and MS provides a comprehensive and self-validating confirmation of the structure 

ChemicalBook. N-Methyl-2-pyrrolidone(872-50-4) 13C NMR spectrum. Available from: --INVALID-LINK--2.  Nationa

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.
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